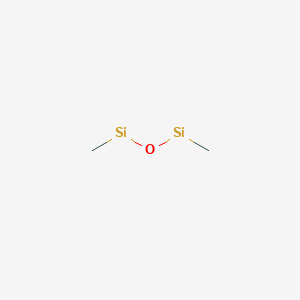

1,3-Dimethyldisiloxane

Description

Properties

InChI |

InChI=1S/C2H6OSi2/c1-4-3-5-2/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBFOGOAAUCWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]O[Si]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312039 | |

| Record name | Disiloxane, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-21-5 | |

| Record name | 1,3-Dimethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of 1,3-Dimethyldisiloxane

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethyldisiloxane

Abstract

This compound [(HMeSi)₂O] is a fundamental building block in organosilicon chemistry, serving as a key precursor for the synthesis of a wide array of functionalized siloxane polymers and materials. Its unique structure, featuring reactive silicon-hydride (Si-H) bonds at both ends of a flexible siloxane backbone, makes it an invaluable intermediate for hydrosilylation reactions, copolymer synthesis, and the development of advanced materials with tailored properties. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound through the controlled hydrolysis of dichloromethylsilane, followed by a robust purification protocol using fractional distillation. We delve into the causality behind experimental choices, provide self-validating protocols, and detail the analytical techniques required to verify product identity and purity, ensuring researchers and development professionals can confidently produce high-quality material.

Introduction to this compound

This compound is the simplest difunctional hydridosiloxane. The core of the molecule consists of a silicon-oxygen-silicon (siloxane) linkage, with each silicon atom bonded to one methyl group and one hydrogen atom. This structure provides a unique combination of inorganic and organic characteristics, leading to properties such as low surface tension, high thermal stability, and significant chemical reactivity attributed to the Si-H bonds.[1][2]

These reactive sites are amenable to a variety of chemical transformations, most notably hydrosilylation, which allows for the addition of the Si-H bond across unsaturated carbon-carbon bonds. This reaction is fundamental to the creation of cross-linked silicone networks, making the compound a critical component in the production of silicone elastomers, sealants, coatings, and adhesives.[3][4] Its role as a versatile building block is pivotal for developing advanced polymers and materials with precisely engineered properties.[1]

Synthesis via Controlled Hydrolysis of Dichloromethylsilane

The most direct and common route to synthesizing short-chain siloxanes is the hydrolysis of the corresponding chlorosilanes.[5][6] This process involves the reaction of dichloromethylsilane (CH₃SiHCl₂) with water to form a transient silanol intermediate (methylsilanediol), which rapidly undergoes intermolecular condensation to form the siloxane bond and eliminate water.

Principle and Mechanism

The synthesis is a two-step process occurring in rapid succession:

-

Hydrolysis: The silicon-chlorine bonds in dichloromethylsilane are highly susceptible to nucleophilic attack by water. This reaction is vigorous and exothermic, producing methylsilanediol and hydrochloric acid (HCl) as a byproduct.[6]

CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl

-

Condensation: The newly formed silanol intermediates are unstable and readily condense with each other. A hydroxyl group from one molecule reacts with a hydroxyl group from another, forming a stable Si-O-Si bond and eliminating a molecule of water.

2 CH₃SiH(OH)₂ → H(CH₃)Si-O-Si(CH₃)H + H₂O

Controlling this reaction to favor the formation of the dimer, this compound, over longer-chain polymers or cyclic species is the primary experimental challenge. This is achieved by carefully managing the stoichiometry, temperature, and rate of addition of water.[7]

Caption: Reaction mechanism for the synthesis of this compound.

Critical Safety Precautions

Dichloromethylsilane is a highly hazardous material that demands strict safety protocols.

-

Reactivity: It is highly flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9][10] All operations must be conducted in a certified chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[11][12]

-

Toxicity & Corrosivity: It is toxic if inhaled and causes severe skin burns and eye damage.[12] Full personal protective equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[9][10][11]

-

Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][12] A safety shower and eyewash station must be immediately accessible.[11] In case of fire, use carbon dioxide or dry chemical extinguishers; DO NOT use water.[8][9]

Experimental Protocol: Synthesis

This protocol is designed for the controlled synthesis of this compound.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to create an inert atmosphere. Place the flask in an ice/water bath for temperature control.[7]

-

Reagent Preparation: Charge the flask with 115 g (1.0 mol) of dichloromethylsilane and 200 mL of a non-polar, anhydrous solvent such as diethyl ether or hexane. Cool the mixture to 0-5 °C with stirring.

-

Controlled Hydrolysis: Add 18 g (1.0 mol) of deionized water to the dropping funnel. Add the water dropwise to the stirred dichloromethylsilane solution over a period of 1-2 hours.[7] The slow addition rate is critical to dissipate heat and control the release of HCl gas. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Quenching & Neutralization: After the water addition is complete, allow the mixture to stir for an additional hour at room temperature. The reaction mixture will be biphasic and highly acidic. Carefully transfer the mixture to a separatory funnel.

-

Work-up:

-

Wash the organic layer sequentially with:

-

100 mL of cold water to remove the bulk of the HCl.

-

100 mL of saturated sodium bicarbonate solution. Add this slowly to neutralize the remaining acid; effervescence (CO₂ evolution) will occur. Continue washing until effervescence ceases.

-

100 mL of brine (saturated NaCl solution) to remove residual water.

-

-

Separate the organic layer and transfer it to an Erlenmeyer flask.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and add the drying agent until it no longer clumps together.

-

Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure. The remaining crude liquid is a mixture of this compound, other linear and cyclic siloxanes.

Purification by Fractional Distillation

Fractional distillation is the definitive method for purifying this compound from the crude reaction mixture. This technique separates compounds based on differences in their boiling points. The efficiency of the separation is dependent on the type of distillation column used (e.g., Vigreux, packed).

Principles of Separation

The crude product contains the desired this compound along with lower-boiling unreacted starting materials and higher-boiling oligomers and cyclic siloxanes. A fractional distillation column provides a large surface area (through glass indentations or packing material) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point), allowing for a clean separation.

Physical Properties for Distillation

A clear understanding of the boiling points of the components is essential for effective separation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Dichloromethylsilane (reactant) | CH₃SiHCl₂ | 115.03 | 41 |

| This compound | C₂H₁₀OSi₂ | 134.33 | 71-72 |

| Hexamethylcyclotrisiloxane (D₃) | C₆H₁₈O₃Si₃ | 222.46 | 134 |

| Octamethylcyclotetrasiloxane (D₄) | C₈H₂₄O₄Si₄ | 296.62 | 175 |

Note: Boiling points are at atmospheric pressure. Data compiled from various chemical suppliers and literature.

Experimental Protocol: Purification

-

Apparatus Setup: Assemble a fractional distillation apparatus using the crude product from the synthesis step. Use a Vigreux column of at least 20 cm in length for efficient separation. Ensure all joints are properly sealed.

-

Distillation:

-

Gently heat the distillation flask using a heating mantle. Add boiling chips to ensure smooth boiling.

-

Slowly increase the temperature. The first fraction to distill will be any residual solvent and unreacted dichloromethylsilane (BP ~41 °C). Discard this forerun.

-

As the temperature at the head of the column stabilizes near the boiling point of the target compound, replace the receiving flask.

-

Collect the fraction that distills at a stable temperature of 71-72 °C . This is the pure this compound.

-

Stop the distillation when the temperature begins to rise significantly above 72 °C or when only a small volume of high-boiling residue remains in the distillation flask.

-

-

Product Handling: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect it from atmospheric moisture, which can cause hydrolysis of the Si-H bonds.

Caption: Workflow for the purification of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.[13][14]

Gas Chromatography (GC)

GC is the ideal method for assessing the purity of the distilled product. A pure sample should exhibit a single major peak corresponding to this compound. The presence of other peaks would indicate impurities such as residual solvent, starting material, or other siloxane species. The area percentage of the main peak can be used to quantify purity, which should ideally be >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides definitive structural confirmation. The spectrum of this compound is simple and characteristic:

-

Si-CH₃ Protons: A doublet signal around δ 0.2-0.3 ppm . The signal is a doublet due to coupling with the adjacent Si-H proton. The integration value should be 6H.

-

Si-H Protons: A septet or multiplet signal around δ 4.9-5.0 ppm . The signal is a multiplet due to coupling with the three protons of the adjacent methyl group. The integration value should be 2H.

The 3:1 integration ratio between the methyl and hydride protons is a key diagnostic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups:

-

Si-H Stretch: A strong, sharp absorption band between 2100-2200 cm⁻¹ . The presence of this band is crucial evidence of the hydride functionality.

-

Si-O-Si Stretch: A strong, broad absorption band between 1000-1100 cm⁻¹ . This confirms the presence of the siloxane backbone.

-

Si-CH₃ Deformation: A characteristic absorption band around 1250-1260 cm⁻¹ .

Conclusion

The synthesis and purification of this compound via the controlled hydrolysis of dichloromethylsilane is a robust and scalable method for producing this essential organosilicon intermediate. Success hinges on meticulous adherence to safety protocols due to the hazardous nature of the chlorosilane precursor and precise control over reaction conditions to maximize the yield of the desired dimer. Fractional distillation remains the most effective technique for achieving high purity. The analytical methods outlined provide a comprehensive framework for quality control, ensuring the final product is suitable for demanding applications in research and advanced materials development.

References

-

A-LAb. MATERIAL SAFETY DATA SHEET Dichlorodimethylsilane. [Link]

-

MilliporeSigma. Dichloromethylsilane - SAFETY DATA SHEET. [Link]

-

Sasaki, M., et al. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. [Link]

-

Han, L. B., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ACS Omega. [Link]

-

Noviyanti, A. R., et al. (2020). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. ResearchGate. [Link]

-

University of Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]

-

Han, L. B., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ResearchGate. [Link]

-

Michigan State University. Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). [Link]

-

University of Southampton. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). YouTube. [Link]

-

Auliya, D. G., et al. Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS). ResearchGate. [Link]

-

Wikipedia. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

-

Diva Portal. New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. [Link]

-

Doria.fi. Method development for the analysis of polydimethylsiloxane in bio-oils. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 18293-85-1: Disiloxane, 1,3-diethenyl-1,1,3,3-tetramet… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 7. youtube.com [youtube.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. abdurrahmanince.net [abdurrahmanince.net]

- 12. gustavus.edu [gustavus.edu]

- 13. diva-portal.org [diva-portal.org]

- 14. doria.fi [doria.fi]

The Dimethyldisiloxane Core: A Technical Guide to its Derivatives and Applications in Scientific Research

Introduction: Understanding the Elusive 1,3-Dimethyldisiloxane and its Prominent Derivatives

In the realm of organosilicon chemistry, the disiloxane backbone (Si-O-Si) represents a fundamental structural motif. The term "this compound" refers to a molecule with a methyl group attached to each of the two silicon atoms. However, the parent compound, with the structure CH₃-SiH₂-O-SiH₂-CH₃, is not a commercially available or commonly isolated substance. It is primarily considered a transient intermediate in the condensation reactions of methylsilanols. These precursors are highly reactive and readily condense to form more stable, often polymeric, structures.

This technical guide, therefore, shifts its focus to the stable and widely utilized derivatives of the dimethyldisiloxane core. These compounds, which feature additional substitutions on the silicon atoms, are of significant interest to researchers, scientists, and drug development professionals due to their versatile physical and chemical properties. This guide will provide an in-depth exploration of the key classes of dimethyldisiloxane derivatives, their synthesis, reactivity, and applications, with a particular emphasis on their relevance in the pharmaceutical and biomedical sectors.

The Chemistry of the Disiloxane Bond

The formation of the siloxane bond is a cornerstone of silicone chemistry. It is typically formed through the hydrolysis of chlorosilanes, such as methyldichlorosilane, followed by the condensation of the resulting silanols. The initial condensation product is a disiloxane, which can then undergo further condensation to form longer polysiloxane chains or cyclic siloxanes.

Caption: General synthesis pathway for disiloxanes.

Key Classes of Dimethyldisiloxane Derivatives

The versatility of the dimethyldisiloxane core is realized through the various functional groups that can be attached to the silicon atoms. This section will delve into the properties and applications of the most significant classes of these derivatives.

Hydrido-Substituted Dimethyldisiloxanes: The Reactive Intermediates

This class of compounds is characterized by the presence of silicon-hydride (Si-H) bonds, which makes them highly reactive and valuable as reducing agents and precursors in hydrosilylation reactions.

1.1. 1,1,3,3-Tetramethyldisiloxane

-

Structure and Properties:

Caption: Molecular structure of 1,1,3,3-Tetramethyldisiloxane.

This is a colorless liquid with a pungent odor. It is a highly flammable and volatile compound.

| Property | Value |

| CAS Number | 3277-26-7 |

| Molecular Formula | C₄H₁₄OSi₂ |

| Molecular Weight | 134.33 g/mol |

| Boiling Point | 70-71 °C |

| Density | 0.76 g/mL at 25 °C |

-

Synthesis and Reactivity: 1,1,3,3-Tetramethyldisiloxane is typically synthesized through the hydrolysis of dimethylchlorosilane.[1] The presence of the Si-H bonds makes it a potent and selective reducing agent in organic synthesis. It is also a key monomer in the production of silicone polymers with specific functionalities through hydrosilylation reactions.

-

Applications in Research and Drug Development:

-

Reducing Agent: Its use as a mild and selective reducing agent is valuable in multi-step organic syntheses, which are common in drug discovery.

-

Hydrosilylation: It is used to introduce siloxane moieties into organic molecules, which can modify their physical and biological properties, such as solubility and bioavailability.

-

Polymer Synthesis: It serves as a precursor for the synthesis of functionalized silicone polymers used in drug delivery systems and medical devices.

-

Alkoxy-Substituted Dimethyldisiloxanes: The Versatile Crosslinkers

The presence of alkoxy groups allows these compounds to act as crosslinking agents and adhesion promoters.

2.1. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane

-

Structure and Properties:

Caption: Molecular structure of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane.

This is a clear liquid that is sensitive to moisture.

| Property | Value |

| CAS Number | 18186-97-5 |

| Molecular Formula | C₆H₁₈O₅Si₂ |

| Molecular Weight | 226.38 g/mol |

| Boiling Point | 139 °C at 760 mmHg |

| Density | 1.01 g/mL |

-

Synthesis and Reactivity: It can be synthesized by the reaction of 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane with methanol. The methoxy groups are susceptible to hydrolysis, which leads to the formation of silanol groups that can then condense, making it an effective crosslinker in silicone formulations.

-

Applications in Research and Drug Development:

-

Crosslinking Agent: It is used in the formulation of silicone-based hydrogels and elastomers for controlled drug release applications.

-

Surface Modification: Its ability to react with hydroxyl groups on surfaces makes it useful for modifying the surface properties of biomaterials to improve biocompatibility.[2]

-

Precursor for Sol-Gel Processes: It can be used as a precursor in the sol-gel synthesis of silica-based materials for various biomedical applications.

-

Aryl- and Vinyl-Substituted Dimethyldisiloxanes: The Stability and Reactivity Enhancers

The incorporation of aryl and vinyl groups into the dimethyldisiloxane structure imparts unique properties such as enhanced thermal stability and the ability to undergo specific crosslinking reactions.

3.1. 1,3-Diphenyl-1,3-dimethyldisiloxane

-

Structure and Properties:

Caption: Molecular structure of 1,3-Diphenyl-1,3-dimethyldisiloxane.

This compound is a liquid at room temperature.

| Property | Value |

| CAS Number | 6689-22-1 |

| Molecular Formula | C₁₄H₁₈OSi₂ |

| Molecular Weight | 258.46 g/mol |

| Boiling Point | 105 °C at 1 Torr |

-

Synthesis and Reactivity: A one-pot synthesis from phenylsilane has been reported, offering a scalable route to this and similar hydrido-disiloxanes.[3] The phenyl groups enhance the thermal stability of the molecule.

-

Applications in Research and Drug Development:

-

High-Performance Polymers: It is a building block for silicone polymers that require high thermal stability, which can be beneficial for medical devices that undergo sterilization.

-

Precursor for Functional Materials: The Si-H bonds can be functionalized to introduce a variety of organic groups, leading to materials with tailored properties.

-

3.2. 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane

-

Structure and Properties:

Caption: Molecular structure of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane.

A colorless, clear liquid.

| Property | Value |

| CAS Number | 2627-97-6 |

| Molecular Formula | C₁₈H₂₂OSi₂ |

| Molecular Weight | 310.54 g/mol |

| Boiling Point | 139 °C at 2 mmHg[1] |

| Density | 1.00 g/mL[1] |

-

Synthesis and Reactivity: The vinyl groups are reactive sites for hydrosilylation and polymerization reactions, allowing for the formation of crosslinked silicone networks. The phenyl groups contribute to the thermal stability of the resulting polymers.[2]

-

Applications in Research and Drug Development:

-

Biomedical Precursor: Its biocompatibility and ability to form flexible, stable networks make it valuable for medical device applications.[2]

-

Silicone Elastomers: It is a key component in the production of high-performance silicone elastomers used in pharmaceutical tubing and other medical applications.

-

Halo-Substituted Dimethyldisiloxanes: The Reactive Building Blocks

Halogenated disiloxanes are important intermediates in the synthesis of other functionalized siloxanes.

4.1. 1,3-Dichlorotetramethyldisiloxane

-

Structure and Properties:

Caption: Molecular structure of 1,3-Dichlorotetramethyldisiloxane.

This is a clear, moisture-sensitive liquid.

| Property | Value |

| CAS Number | 2401-73-2 |

| Molecular Formula | C₄H₁₂Cl₂OSi₂ |

| Molecular Weight | 203.22 g/mol |

| Boiling Point | 138 °C |

| Density | 1.039 g/mL |

-

Synthesis and Reactivity: It is a key intermediate in silicone synthesis. The chlorine atoms are reactive and can be easily substituted by other functional groups, making it a versatile building block for a wide range of organosilicon compounds.[4]

-

Applications in Research and Drug Development:

-

Pharmaceutical Intermediates: It serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) by allowing the introduction of specific siloxane functionalities.[4]

-

Synthesis of Functional Polymers: It is a starting material for the synthesis of various silicone polymers with tailored properties for drug delivery and biomedical applications.

-

Experimental Protocols

Synthesis of 1,1,3,3-Tetramethyldisiloxane via Hydrolysis of Dimethylchlorosilane

Objective: To synthesize 1,1,3,3-tetramethyldisiloxane through the controlled hydrolysis of dimethylchlorosilane.

Materials:

-

Dimethylchlorosilane

-

Deionized water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, a solution of dimethylchlorosilane in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

Deionized water is added dropwise to the stirred solution. The reaction is exothermic and produces hydrogen chloride gas, which should be properly vented.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

The organic layer is separated using a separatory funnel and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with deionized water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation at atmospheric pressure.

-

The resulting crude 1,1,3,3-tetramethyldisiloxane is then purified by fractional distillation.

Safety Precautions: Dimethylchlorosilane is a corrosive and flammable liquid. The reaction produces corrosive HCl gas. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).

Safety and Handling of Dimethyldisiloxane Derivatives

The reactivity and hazards of dimethyldisiloxane derivatives vary significantly depending on their functional groups.

-

Hydrido-substituted disiloxanes are highly flammable and can react with moisture to release flammable hydrogen gas. They should be handled under an inert atmosphere.

-

Alkoxy-substituted disiloxanes are moisture-sensitive and will hydrolyze to release the corresponding alcohol, which may be flammable or toxic.

-

Halo-substituted disiloxanes are corrosive and react with moisture to produce hydrogen halides. They should be handled with extreme care in a dry environment.

-

Aryl- and vinyl-substituted disiloxanes are generally more stable but should still be handled with appropriate care, following the specific safety data sheet (SDS) for each compound.

General Handling Recommendations:

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.

-

Store in tightly sealed containers in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Ground and bond containers when transferring flammable derivatives to prevent static discharge.

Conclusion

While the parent this compound remains a chemical curiosity as a transient intermediate, its stable and functionalized derivatives are indispensable tools in modern chemistry. For researchers, scientists, and drug development professionals, understanding the distinct properties and reactivities of the various classes of dimethyldisiloxanes is crucial. From their role as reactive intermediates and crosslinkers to their application in the synthesis of high-performance polymers for biomedical devices and as building blocks for active pharmaceutical ingredients, the dimethyldisiloxane core provides a versatile platform for innovation. As the demand for advanced materials with tailored properties continues to grow, the importance of these fundamental organosilicon compounds is set to increase.

References

-

Gelest, Inc. (2015, August 18). 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. Retrieved from [Link]

- Unjin, T., et al. (2008). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 693(13), 2247-2254.

-

NIST. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. Retrieved from [Link]

-

PubChem. (n.d.). Tetraphenyl dimethyl disiloxane. Retrieved from [Link]

-

Gelest, Inc. (2017, May 3). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

- O'Brien, J. M., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic letters, 19(19), 5296–5299.

- Janeta, M., et al. (2019). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 11(8), 1284.

Sources

An In-Depth Technical Guide to 1,3-Dimethyldisiloxane: Identification, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fundamental Building Block of Silicones

1,3-Dimethyldisiloxane, with the CAS Number 14396-21-5 , represents a foundational molecule in the vast field of organosilicon chemistry.[1][2][3] As the simplest methyl-substituted disiloxane, it serves as a crucial building block and a model compound for understanding the structure, reactivity, and properties of more complex polysiloxanes, commonly known as silicones. Its deceptively simple structure, consisting of two silicon atoms linked by an oxygen atom, with each silicon atom bonded to one methyl group and two hydrogen atoms, belies its significance in materials science and synthetic chemistry.

This guide provides a comprehensive overview of this compound, focusing on its identification through modern analytical techniques, established synthetic routes, and essential protocols for its purification and handling. The insights provided herein are intended to equip researchers and professionals with the necessary knowledge to confidently work with this versatile chemical.

Part 1: Core Identification and Physicochemical Properties

Accurate identification of this compound is paramount for any research or development application. A combination of its physical properties and spectroscopic data provides a unique fingerprint for this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 14396-21-5 | , |

| Molecular Formula | C₂H₁₀OSi₂ | , |

| Molecular Weight | 106.27 g/mol | |

| Boiling Point | 34.7 °C at 760 mmHg | |

| Density | Not definitively available for the unsubstituted compound. | |

| Appearance | Expected to be a colorless liquid. | Inferred from similar siloxanes. |

Spectroscopic Identification

Due to the limited availability of published spectra for unsubstituted this compound, the following interpretations are based on the expected chemical shifts and fragmentation patterns derived from closely related structures and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (Si-CH₃) would likely appear as a singlet in the region of δ 0.1-0.3 ppm. The silicon-hydride protons (Si-H) would present as a singlet or a complex multiplet, depending on coupling to the methyl protons and potentially long-range coupling across the Si-O-Si bond, anticipated in the δ 4.5-5.0 ppm range.

-

¹³C NMR: The carbon NMR would show a single resonance for the methyl carbons (Si-CH₃) at approximately δ 0-5 ppm.

-

²⁹Si NMR: The silicon-29 NMR spectrum would be the most informative for confirming the disiloxane structure, with a single resonance expected in the characteristic region for D units (R₂SiO) in siloxanes.

Infrared (IR) Spectroscopy:

The IR spectrum provides key information about the functional groups present. The most prominent and diagnostic absorption band for this compound will be the strong, broad Si-O-Si stretching vibration, typically observed in the range of 1000-1100 cm⁻¹. Other expected characteristic peaks include:

-

Si-H stretch: A sharp peak around 2100-2200 cm⁻¹.

-

Si-CH₃ deformation: Peaks around 1250-1270 cm⁻¹ (symmetric) and 750-850 cm⁻¹ (rocking).

-

C-H stretch (in methyl groups): Around 2900-3000 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 106. However, this peak may be of low intensity. The fragmentation pattern will be characteristic of siloxanes, with common fragments arising from the loss of methyl groups ([M-15]⁺) and rearrangements. Characteristic fragment ions for silicon-containing compounds, such as those at m/z 73, are also anticipated.[4]

Part 2: Synthesis and Purification Protocols

The synthesis of this compound typically involves the controlled hydrolysis of a suitable precursor, followed by purification to remove byproducts and unreacted starting materials.

Synthetic Pathway: Hydrolysis of Chloromethylsilane

A common and effective method for the synthesis of siloxanes is the hydrolysis of chlorosilanes.[5] For this compound, the logical precursor is chloromethylsilane (CH₃SiH₂Cl). The reaction proceeds via the formation of a silanol intermediate (methylsilanol, CH₃SiH₂OH), which then undergoes condensation to form the disiloxane.

Experimental Protocol: Synthesis of this compound via Hydrolysis

Materials:

-

Chloromethylsilane (CH₃SiH₂Cl)

-

Deionized water

-

A suitable organic solvent (e.g., diethyl ether or dichloromethane)

-

A weak base for neutralization (e.g., sodium bicarbonate solution)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

In a well-ventilated fume hood, dissolve chloromethylsilane in an equal volume of the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel. The reaction is vigorous and produces hydrogen chloride gas.[5]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Carefully transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the generated HCl. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

-

Separate the organic layer and wash it with deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting solution contains this compound.

Purification: Fractional Distillation

Due to its low boiling point, fractional distillation is an effective method for purifying this compound from the solvent and any higher molecular weight siloxane byproducts.[6]

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

A fractional distillation setup with a Vigreux or packed column.

-

Heating mantle with a stirrer.

-

Thermometer.

-

Condenser and receiving flask.

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Transfer the crude this compound solution to the distillation flask.

-

Slowly heat the flask. The solvent will distill first.

-

After the solvent has been removed, carefully increase the temperature and collect the fraction that distills at or near the boiling point of this compound (34.7 °C).

-

Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Part 3: Handling, Storage, and Safety

As with all reactive chemical species, proper handling and storage procedures are essential to ensure safety in the laboratory.

Safety Precautions:

-

Ventilation: Always handle this compound in a well-ventilated fume hood. Silanes can be volatile and flammable.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[7][8]

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. The precursor, chloromethylsilane, is flammable, and care should be taken throughout the synthesis.[7]

-

Hydrolysis Reaction: The hydrolysis of chlorosilanes is exothermic and releases corrosive HCl gas. Perform the reaction with caution and appropriate temperature control.[5]

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and moisture, as it can slowly hydrolyze.[7]

Part 4: Logical Frameworks and Workflows

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the final, characterized product.

Caption: Workflow for the synthesis and analysis of this compound.

Decision Tree for Analytical Troubleshooting

When analyzing the purified product, unexpected results may arise. The following decision tree provides a logical approach to troubleshooting common issues.

Caption: Decision tree for troubleshooting the analysis of this compound.

References

-

Gelest, Inc. (2015). 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2017). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]

-

NIST WebBook. (n.d.). Disiloxane, 1,3-dimethyl-1,3-diphenyl-. Retrieved from [Link]

-

GlobalChemMall. (n.d.). Low Price this compound. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]

-

Pattern Formation and Control Lab. (n.d.). Purification of silicone oils for fluid experiments. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1998). Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. Retrieved from [Link]

Sources

- 1. This compound | 14396-21-5 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. aceschem.com [aceschem.com]

- 4. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. schatzlab.gatech.edu [schatzlab.gatech.edu]

- 7. zmsilane.com [zmsilane.com]

- 8. enhs.uark.edu [enhs.uark.edu]

A Guide to the Spectroscopic Analysis of Simple Disiloxanes: A Case Study of 1,1,3,3-Tetramethyldisiloxane

Abstract: This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize simple, non-polymeric disiloxanes. Due to the scarcity of publicly available spectral data for the specific compound 1,3-dimethyldisiloxane, this paper will focus on the closely related and well-documented analogue, 1,1,3,3-tetramethyldisiloxane (CAS 3277-26-7) . This compound serves as an exemplary model for understanding the fundamental principles of structural elucidation for this class of organosilicon compounds. We will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule, offering field-proven insights into experimental design, data interpretation, and integrated analysis. This guide is intended for researchers, chemists, and quality control professionals working with organosilicon materials.

Introduction and Rationale

Disiloxanes represent the fundamental building block of silicone polymers and fluids, characterized by a flexible silicon-oxygen-silicon (Si-O-Si) linkage. Their unique chemical and physical properties make them indispensable in fields ranging from advanced materials to pharmaceuticals. A thorough understanding of their molecular structure is paramount for controlling their synthesis, reactivity, and function. Spectroscopic analysis is the cornerstone of this structural characterization.

The initial focus of this guide was this compound. However, a comprehensive search of scientific databases revealed a lack of available reference spectra for this specific structure (CH₃SiH₂-O-SiH₂CH₃). To maintain scientific integrity and provide a practical, data-driven guide, we have pivoted to 1,1,3,3-tetramethyldisiloxane (H(CH₃)₂Si-O-Si(CH₃)₂H). Its structural simplicity, commercial availability, and extensive spectroscopic documentation make it an ideal proxy for demonstrating the analytical workflow applicable to a wide range of short-chain siloxanes.

Molecular Structure and Symmetry

1,1,3,3-tetramethyldisiloxane possesses a simple, symmetrical structure. This symmetry is key to interpreting its spectroscopic data, as it results in chemical equivalency for multiple atoms.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum is even simpler due to the low natural abundance of ¹³C and the common use of proton decoupling.

-

Si-CH₃ Carbons: The four methyl carbons are chemically equivalent and will produce a single, sharp signal in the upfield region of the spectrum, characteristic of carbons attached to silicon.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Si-C H₃ | ~0-2 |

Experimental Protocol: ¹³C NMR

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus.

-

Prepare Sample: Follow steps 1-3 from the ¹H NMR protocol.

-

Acquire Spectrum: Tune the spectrometer to the ¹³C frequency. Acquire the data using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation. For 1,1,3,3-tetramethyldisiloxane, the spectrum is dominated by vibrations of the Si-O-Si, Si-H, and Si-C bonds. [1][2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Description |

|---|---|---|---|

| Si-H Stretch | ~2125 | Strong, Sharp | A highly characteristic and intense absorption. |

| Si-CH₃ Symmetric Deformation | ~1255 | Strong, Sharp | Also known as the "umbrella" mode. |

| Si-O-Si Asymmetric Stretch | 1080 - 1020 | Very Strong, Broad | The most prominent feature in the spectrum of siloxanes. |

| Si-C Stretch / CH₃ Rock | 890 & 835 | Strong | Often appears as a doublet. |

Experimental Protocol: FT-IR (Neat Liquid)

-

Prepare ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire Background: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Apply Sample: Place a single drop of 1,1,3,3-tetramethyldisiloxane onto the ATR crystal, ensuring it completely covers the sampling area.

-

Acquire Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Clean Up: Thoroughly clean the ATR crystal with a solvent-moistened wipe.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which acts as a molecular fingerprint.

Interpretation: The mass spectrum of 1,1,3,3-tetramethyldisiloxane shows a clear molecular ion and a predictable fragmentation pattern dominated by the loss of methyl groups, a common pathway for organosilicon compounds. [1][3]

| m/z Value | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 134 | [M]⁺ | [C₄H₁₄OSi₂]⁺ | Molecular Ion |

| 119 | [M - CH₃]⁺ | [C₃H₁₁OSi₂]⁺ | Loss of a methyl radical. Often the base peak. |

| 75 | [(CH₃)₂SiOH]⁺ | [C₂H₇OSi]⁺ | Result of rearrangement and cleavage. |

| 59 | [(CH₃)₂SiH]⁺ | [C₂H₇Si]⁺ | Dimethylsilyl cation. |

Sources

Thermal stability and decomposition of 1,3-Dimethyldisiloxane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dimethyldisiloxane

Authored by a Senior Application Scientist

Foreword: The study of organosilicon compounds is fundamental to advancements in materials science, pharmaceuticals, and high-performance industrial applications. Among these, this compound serves as a foundational building block for more complex silicone polymers and as a model compound for understanding the behavior of siloxane bonds under thermal stress. This guide provides an in-depth exploration of its thermal stability and decomposition pathways. Our objective is to move beyond mere observation, delving into the causal mechanisms that dictate its degradation and the analytical strategies required to rigorously characterize these processes. For researchers and drug development professionals, a thorough grasp of these principles is not merely academic; it is essential for predicting material lifetime, ensuring product stability, and designing robust, next-generation materials.

Foundational Principles of Thermal Stability

The thermal stability of any molecule is dictated by the strength of its covalent bonds. In this compound (H₃C-SiH₂-O-SiH₂-CH₃), the key bonds governing its integrity are the siloxane backbone (Si-O), the silicon-carbon bonds (Si-C), and the silicon-hydrogen bonds (Si-H).

-

Siloxane (Si-O) Bond: This is the cornerstone of the molecule's stability. The Si-O bond is significantly stronger than a C-C bond, imparting high thermal resistance to the molecular backbone.

-

Silicon-Hydrogen (Si-H) and Silicon-Carbon (Si-C) Bonds: These bonds are weaker than the Si-O bond. Consequently, they represent the most probable sites for initial bond cleavage (homolysis) under thermal stress, initiating radical-based decomposition pathways.[1]

The ultimate stability is not solely a function of bond energies but is also profoundly influenced by the surrounding environment. The presence of oxygen, catalysts (such as acids or bases), or impurities can dramatically lower the temperature at which degradation begins and alter the subsequent chemical pathways.[2][3]

Decomposition Mechanisms: A Dichotomy of Environments

The degradation pathway of this compound is critically dependent on the atmosphere in which it is heated. The mechanisms in an inert versus an oxidative environment are distinct, leading to different products and kinetics.

Inert Atmosphere (Pyrolysis)

In the absence of oxygen, thermal degradation is primarily driven by two competing mechanisms: intramolecular rearrangement and radical chain reactions.

-

Intramolecular Rearrangement ("Back-Biting"): This is a hallmark degradation pathway for many polysiloxanes.[4] The flexible Si-O backbone can fold back on itself, allowing an oxygen atom to perform a nucleophilic attack on a silicon atom within the same molecule. This process cleaves the backbone and results in the formation of thermodynamically stable, volatile cyclic siloxane oligomers.[4][5][6] While this compound is a small molecule, this principle governs the degradation of larger chains for which it is a building block.

-

Radical-Initiated Scission: The weaker Si-H and Si-C bonds can break, forming highly reactive radical species.[1] A methyl radical (•CH₃), for instance, can abstract a hydrogen atom from another molecule to form methane (CH₄), a common pyrolysis product.[1][7] The resulting polymer radicals can then combine, leading to cross-linking and the formation of a solid residue.

The interplay between these pathways determines the final product distribution. At lower temperatures, rearrangement is often favored, while at higher temperatures, radical scission becomes more prominent.

Oxidative Atmosphere

The presence of oxygen introduces a far more complex, multi-stage degradation process that ultimately leads to the formation of inorganic silica.[3]

-

Side-Group Oxidation: The process typically begins at the more reactive methyl (CH₃) groups. These groups are oxidized, which can lead to the formation of silanol (Si-OH) groups and volatile products like formaldehyde.[8]

-

Condensation and Cross-Linking: The newly formed silanol groups are highly reactive and can undergo condensation reactions with each other, eliminating water and forming new Si-O-Si cross-links. This process increases the molecular weight and viscosity of the material.

-

Backbone Scission and Final Conversion: At higher temperatures, the Si-C bonds rupture, and the organic components are fully oxidized to carbon dioxide (CO₂) and water. The final, non-volatile product is a stable network of silicon dioxide (silica).[9][10]

This multi-step degradation is often visible in thermogravimetric analysis as a two-stage weight loss process.[3]

Analytical Workflow for Decomposition Studies

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of this compound. Each technique provides a unique piece of the puzzle, and together they create a self-validating system of analysis.

Experimental Workflow Diagram

Caption: A logical workflow for thermal decomposition analysis.

Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA is the foundational experiment. It quantitatively measures mass loss versus temperature, allowing us to pinpoint the onset of decomposition and identify distinct degradation stages.[10][11] This data is critical for setting the temperature parameters for subsequent, more detailed analyses like Py-GC-MS.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere Selection: Select the desired purge gas. For pyrolysis, use high-purity nitrogen or argon at a flow rate of 50-100 mL/min. For oxidative studies, use air or a specified O₂/N₂ mixture at the same flow rate.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min). A controlled heating rate is crucial for kinetic analysis and reproducibility.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the derivative of this curve (DTG) to clearly identify the temperatures of maximum decomposition rates for each stage.

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality: While TGA tells us when mass is lost, Py-GC-MS tells us what is being lost. By rapidly heating (pyrolyzing) the sample and immediately separating and identifying the resulting volatile fragments, we can directly probe the decomposition mechanism and confirm the products predicted by theory.[12][13]

Step-by-Step Methodology:

-

System Setup: Interface a pyrolysis unit with a GC-MS system. Condition the system to remove contaminants.

-

Sample Loading: Place a small, precise amount (50-200 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Insert the sample into the pyrolyzer. Heat rapidly to a predetermined temperature (e.g., 550°C, a temperature identified from TGA as being in the middle of the main decomposition event) and hold for 15-30 seconds. The rapid heating minimizes secondary reactions.

-

GC Separation: The volatile pyrolysates are swept by helium carrier gas onto the GC column. A typical column would be a non-polar (e.g., DB-5ms) or mid-polar column. Program the GC oven temperature to separate the components (e.g., hold at 40°C for 2 minutes, then ramp to 300°C at 15°C/min).

-

MS Detection and Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Data Synthesis and Interpretation

Decomposition Pathways Visualized

Inert Decomposition (Pyrolysis) via Radical Mechanism

Caption: Radical-initiated decomposition in an inert atmosphere.

Oxidative Decomposition Pathway

Caption: Simplified multi-stage oxidative decomposition.

Quantitative Data Summary

The following table summarizes expected findings from a comprehensive thermal analysis. The exact temperatures can vary based on experimental conditions (e.g., heating rate, purity).

| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |

| Onset of Decomposition (T_onset) | ~350 - 450°C | ~270 - 350°C[3] |

| Decomposition Stages | Typically a single, broad stage | Two or more distinct stages[3] |

| Major Volatile Products | Methane, cyclic siloxanes, hydrogen gas | CO₂, H₂O, formaldehyde, organic acid vapors[9] |

| Solid Residue at 800°C | Char containing Si-C and cross-linked structures | White powder (amorphous Silica, SiO₂)[9][10] |

Conclusion

The thermal stability of this compound is a tale of two environments. In inert conditions, its robust Si-O backbone provides considerable stability, with degradation initiated at the weaker Si-C and Si-H bonds, leading primarily to methane and cross-linked species. The introduction of oxygen significantly lowers this stability, creating a pathway for oxidative attack on the methyl side groups, which culminates in the formation of a highly stable silica network.

For the researcher or drug development professional, this understanding is paramount. It informs the selection of processing temperatures, predicts potential outgassing products, and provides a framework for developing strategies to enhance thermal stability, such as by modifying side groups or incorporating stabilizers. The rigorous application of the analytical workflow described herein—TGA for quantitative overview, Py-GC-MS for mechanistic insight, and FTIR for residue confirmation—constitutes a robust, self-validating protocol for the comprehensive characterization of this and related organosilicon materials.

References

-

Degradation studies on polydimethylsiloxane. (n.d.). Doria.fi. Retrieved January 9, 2024, from [Link]

-

1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. (2015). Gelest, Inc. Retrieved January 9, 2024, from [Link]

-

Decomposition Procedure Using Methyl Orthoformate to Analyze Silicone Polymers. (2014). J-Stage. Retrieved January 9, 2024, from [Link]

-

The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis. (2008). ResearchGate. Retrieved January 9, 2024, from [Link]

-

The Thermal Decomposition of Some Polysiloxanes. (1970). Enlighten Theses. Retrieved January 9, 2024, from [Link]

-

A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. (2022). MDPI. Retrieved January 9, 2024, from [Link]

-

Thermal stability of linear siloxanes and their mixtures. (2018). IRIS . Retrieved January 9, 2024, from [Link]

-

Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. (2014). Prime Scholars. Retrieved January 9, 2024, from [Link]

-

Thermal stability of polydimethylsiloxane. I. Deactivation of basic active centers. (1982). SpringerLink. Retrieved January 9, 2024, from [Link]

-

Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Retrieved January 9, 2024, from [Link]

-

THESIS FOR THE DEGREE OF DOCTOR OF PHILOSOPHY HE THERMAL DECOMPOSITION OF SOME P0LY5IL0XANES. (1970). University of Glasgow. Retrieved January 9, 2024, from [Link]

-

Dimethylsilanone generation from pyrolysis of polysiloxanes filled with nanosized silica and ceria/silica. (2016). arXiv.org. Retrieved January 9, 2024, from [Link]

-

Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. (n.d.). IRIS - Unibo. Retrieved January 9, 2024, from [Link]

-

Thermal-Oxidative Stability of Polydimethylsiloxane. (2012). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Simulations on the Thermal Decomposition of a Poly(dimethylsiloxane) Polymer Using the ReaxFF Reactive Force Field. (2008). ACS Publications. Retrieved January 9, 2024, from [Link]

-

Dimethylsilanone Generation from Pyrolysis of Polysiloxanes Filled with Nanosized Silica and Ceria/Silica. (2016). Semantic Scholar. Retrieved January 9, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thermal stability of polydimethylsiloxane. I. Deactivation of basic active centers | Semantic Scholar [semanticscholar.org]

- 3. gelest.com [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. gelest.com [gelest.com]

- 10. A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy [mdpi.com]

- 11. primescholars.com [primescholars.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. cris.unibo.it [cris.unibo.it]

The Solubility of 1,3-Dimethyldisiloxane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1,3-Dimethyldisiloxane, a foundational linear siloxane, presents a unique solubility profile that is critical to its application in advanced material synthesis and as a component in pharmaceutical formulations. This guide provides an in-depth analysis of its solubility in organic solvents, grounded in the principles of intermolecular forces. We will explore its behavior in various solvent classes, from non-polar hydrocarbons to polar aprotic systems, and present a comprehensive, field-proven protocol for the empirical determination of its solubility. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a predictive understanding of this compound's behavior in solution and providing the practical tools for its quantitative assessment.

Introduction: The Significance of this compound and its Solubility

This compound is one of the simplest members of the linear siloxane family, characterized by a flexible silicon-oxygen backbone with methyl groups attached to the silicon atoms. This structure imparts a unique combination of properties, including low surface tension, high thermal stability, and biocompatibility. In the realm of drug development, siloxanes like this compound are explored for their potential use in drug delivery systems, as excipients, and in the synthesis of more complex, functionalized silicones.[1][2][3] The solubility of this compound is a fundamental parameter that governs its miscibility with active pharmaceutical ingredients (APIs), its behavior in reaction media for polymer synthesis, and its performance in formulated products. A thorough understanding of its solubility characteristics is therefore essential for its effective application.

Theoretical Framework: Intermolecular Forces and Siloxane Solubility

The solubility of any solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. At a molecular level, this is dictated by the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4]

The key intermolecular forces at play for this compound are:

-

London Dispersion Forces (LDF): As a non-polar molecule, the primary intermolecular forces for this compound are London Dispersion Forces.[5] These are temporary attractive forces that arise from the random movement of electrons, creating instantaneous dipoles. The strength of LDFs increases with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: While the Si-O bond is polar, the linear and flexible nature of the disiloxane backbone, along with the symmetrical arrangement of the methyl groups, results in a very low overall molecular dipole moment. Consequently, dipole-dipole interactions are weak.

Due to its predominantly non-polar character, this compound is expected to be most soluble in non-polar and weakly polar organic solvents where London Dispersion Forces are the dominant intermolecular interaction.[6] Conversely, it will exhibit poor solubility in highly polar and protic solvents, such as water and short-chain alcohols, where strong hydrogen bonding networks would need to be disrupted for the solute to be accommodated.[6]

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Miscible | "Like dissolves like" principle; both solute and solvent are non-polar with LDF as the primary intermolecular force.[6] |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Similar non-polar character and reliance on LDFs.[6] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have low polarity and are effective at dissolving non-polar compounds.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are weakly polar and can effectively solvate this compound.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Insoluble | The moderate polarity of ketones limits their ability to dissolve non-polar siloxanes.[6] |

| Alcohols | Methanol, Ethanol | Insoluble | The strong hydrogen bonding network in alcohols makes the dissolution of a non-polar solute energetically unfavorable.[6] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble | These are highly polar solvents and are poor choices for dissolving non-polar compounds like siloxanes.[6] |

| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this compound.[7] |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, an experimental approach is often necessary. The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent using Gas Chromatography-Mass Spectrometry (GC-MS), a common and sensitive analytical technique for siloxanes.[8][9]

Principle

This method involves creating a saturated solution of this compound in the solvent of interest at a controlled temperature. The concentration of the dissolved siloxane in a filtered aliquot of the supernatant is then quantified using a pre-established calibration curve generated by GC-MS analysis of standards with known concentrations.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar column)

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the chosen solvent at a high, known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards of known concentrations.

-

-

Generation of Saturated Solution:

-

In a sealed vial, add an excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solute is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the undissolved solute to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean GC vial. This step is critical to remove any undissolved micro-droplets or particles.

-

If necessary, dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

-

GC-MS Analysis:

-

Analyze the prepared calibration standards and the sample(s) by GC-MS.

-

Develop a suitable GC method (injection volume, temperature program, etc.) to achieve good separation and peak shape for this compound.

-

Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[9]

-

-

Data Analysis and Calculation:

-

Integrate the peak area of the this compound in each chromatogram.

-

Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.

-

Determine the concentration of this compound in the (potentially diluted) sample by interpolating its peak area on the calibration curve.

-

Calculate the solubility in the original saturated solution, accounting for any dilution factors. Express the solubility in appropriate units (e.g., g/100 g solvent or mg/mL).

-

Experimental Workflow Diagram

Caption: Workflow for the quantitative determination of this compound solubility.

Conclusion

This compound exhibits solubility characteristics typical of a non-polar compound, showing high miscibility with non-polar organic solvents and poor solubility in polar media. This behavior is a direct consequence of the intermolecular forces at play, primarily London Dispersion Forces. For applications in research, and particularly in drug development, where precise formulation is key, a predictive understanding of this solubility profile is invaluable. In the absence of extensive published data, the experimental protocol detailed in this guide provides a reliable framework for the quantitative determination of its solubility, ensuring the generation of accurate and reproducible data to inform formulation development and material synthesis.

References

- Vertex AI Search.

- Gelest, Inc. 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. 2015.

- Sigma-Aldrich. 1,1,3,3-Tetramethyldisiloxane 97%.

- PubChem. 1,3-Diphenyl-1,3-dimethyldisiloxane | C14H16OSi2 | CID 6327619.

- PubChem. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | C6H18O5Si2 | CID 87496.

- National Institutes of Health (NIH).

- SciSpace. Determination of solubility parameter for siloxane segment.

- SANFAN Chemical. The solubility of dimethyl silicone oil. 2024.

- PubMed. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. 2012.

- ResearchGate. (PDF)

- Benchchem. This compound|Building Block for Research.

- MDPI. Polydimethylsiloxane Organic–Inorganic Composite Drug Reservoir with Gliclazide.

- ResearchGate. (PDF) Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants.

- ResearchGate. Poly(dimethylsiloxane)

- Chemistry LibreTexts. 12.1: Intermolecular Forces. 2023.

- Medical Device and Diagnostic Industry.

- Benchchem. The Solubility of Dimethoxydimethylsilane in Common Organic Solvents: A Technical Guide.

- Alfa Chemistry. CAS 6689-22-1 1,3-Diphenyl-1,3-Dimethyldisiloxane.

- PubMed Central.

- Cheméo. Chemical Properties of Disiloxane, 1,3-dimethyl-1,3-diphenyl- (CAS 6689-22-1).

- Chemistry LibreTexts. 3.7: Intermolecular forces. 2019.

- PubChem. Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121.

- Caelan. Solvent Miscibility Table.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mddionline.com [mddionline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sanfanchem.com [sanfanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 1,3-Dimethyldisiloxane

An In-Depth Technical Guide to Quantum Chemical Calculations for 1,3-Dimethyldisiloxane

Abstract

This technical guide provides a comprehensive framework for performing accurate and reliable quantum chemical calculations on this compound, a fundamental unit in polysiloxane chemistry. This document is intended for researchers, computational chemists, and materials scientists who seek to model the electronic structure, geometry, and vibrational properties of organosilicon compounds. We delve into the critical choices of computational methods and basis sets, offering a rationale grounded in the unique chemical nature of the siloxane bond. A detailed, step-by-step protocol for geometry optimization and vibrational frequency analysis is presented, supplemented by practical insights and validation techniques to ensure scientific integrity.

Introduction: The Quantum Mechanical Lens on a Siloxane Backbone

This compound [(CH₃)₂HSiOSiH(CH₃)₂] represents a foundational building block for a vast array of silicone polymers and materials. Its properties are dictated by the characteristics of the siloxane (Si-O-Si) linkage, which differs significantly from its carbon-based ether analogue.[1] The Si-O-Si bond is characterized by a larger bond length, a highly flexible bond angle (ranging from 105° to 180°), and a significant ionic character due to the electronegativity difference between silicon and oxygen.[1] These features bestow unique properties upon polysiloxanes, such as high thermal stability, low glass transition temperatures, and biocompatibility.

Quantum chemical calculations offer a powerful, atomistic-level approach to understanding these properties without the need for physical experimentation.[2][3] By solving approximations of the Schrödinger equation, we can predict molecular geometries, reaction energetics, vibrational spectra (IR/Raman), and electronic properties with high accuracy. This guide provides the theoretical grounding and practical workflow to perform such calculations on this compound, focusing on methods that balance computational cost with chemical accuracy.

Foundational Pillars: Selecting the Right Theoretical Model

The accuracy of any quantum chemical calculation is contingent on two primary choices: the computational method (which approximates the electronic energy) and the basis set (the set of mathematical functions used to build the molecular orbitals).[4]

The Method: Approximating Electron Correlation

Electron correlation, the interaction between individual electrons, is a critical quantum mechanical effect that must be adequately described.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of cost and accuracy.[5] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. For organosilicon compounds, hybrid functionals like B3LYP have shown reliable performance.[6]

-

Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 explicitly includes electron correlation through perturbation theory.[7][8][9] It is generally more computationally demanding than DFT but can offer a higher level of accuracy, particularly for systems where electron correlation effects are pronounced.[10][11] MP2 is often used as a benchmark to validate DFT results.[8]

Expert Insight: For this compound, starting with a DFT method like B3LYP is a robust and efficient choice for geometry optimization and frequency calculations. For higher accuracy, especially for reaction energies or subtle electronic effects, a follow-up single-point energy calculation using the MP2 method on the DFT-optimized geometry is a recommended strategy.

The Basis Set: Building Blocks for Molecular Orbitals

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) placed on each atom to construct the molecular orbitals.[12][13] The choice of basis set is critical for obtaining meaningful results.

-

Pople-Style Basis Sets (e.g., 6-31G, 6-311+G*):** These are widely used and offer a systematic way to improve accuracy.[12]

-

6-31G(d) or 6-31G *: This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms like Si, O, and C). Polarization functions are essential for describing the non-spherical nature of electron density in chemical bonds, which is crucial for accurately modeling the geometry of the Si-O-Si linkage.[2]

-

6-311+G(d,p) : This is a triple-split valence set, offering more flexibility. The + indicates the addition of diffuse functions , which are important for describing weakly bound electrons and are recommended for calculations involving anions or excited states.

-

-